molecular formula C10H9FO B13552279 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B13552279
M. Wt: 164.18 g/mol
InChI Key: CVWSVWXHZQHESB-UHFFFAOYSA-N
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Description

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is a chemical compound with the molecular formula C10H9FO. It is a fluorinated derivative of indene, featuring a fluoro group at the 7th position and an aldehyde group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the fluorination of 2,3-dihydro-1H-indene-5-carbaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a building block for the development of fluorinated bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties. The fluoro group enhances the compound’s stability, reactivity, and potential for forming specific interactions with biological targets .

Biological Activity

7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the fluorine atom in its structure enhances its reactivity and stability, making it a valuable precursor in the synthesis of bioactive molecules. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom increases the compound's binding affinity to various enzymes and receptors, which can modulate biological pathways. Notably, the aldehyde functional group may participate in nucleophilic addition reactions, leading to the formation of biologically active adducts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and viability. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Its derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells. For instance, compounds derived from this structure have shown selective cytotoxicity against ovarian cancer cell lines, suggesting that they could serve as lead compounds for further development .

Structural Comparison

The biological activity of this compound can be contrasted with related compounds:

CompoundKey FeaturesBiological Activity
Indene-5-carboxylic acid Lacks fluorineLower reactivity; reduced binding affinity
2,3-Dihydro-1H-indene-5-carboxylic acid Similar structure without fluorineLimited biological activity
7-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid Chlorine instead of fluorineDifferent reactivity; varied applications

The presence of fluorine in this compound significantly alters its chemical properties compared to non-fluorinated analogs. This modification enhances stability and lipophilicity, facilitating better interaction with biological targets.

Study on Anticancer Properties

In a recent study published in Cancer Research, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C10H9FO/c11-10-5-7(6-12)4-8-2-1-3-9(8)10/h4-6H,1-3H2

InChI Key

CVWSVWXHZQHESB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)C=O)F

Origin of Product

United States

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